molecular formula C23H27N3O3S2 B2449122 N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 850909-09-0

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2449122
CAS No.: 850909-09-0
M. Wt: 457.61
InChI Key: SKUHVRNKXJMSPE-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

  • A study by Morgan et al. (1990) focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents in cardiology (Morgan et al., 1990).

Biological and Pharmacological Screening

  • Patel et al. (2009) synthesized various substituted benzothiazoles, including the compound of interest, and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Antibacterial Evaluation

  • Aziz‐ur‐Rehman et al. (2017) conducted a study on the synthesis of 1,3,4-oxadiazole derivatives and evaluated their antibacterial properties, suggesting a potential use in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Antiproliferative Activity

  • A 2016 study by Corbo et al. evaluated the antiproliferative activity of N-1,3-benzothiazol-2-ylbenzamide derivatives on cancer cell lines, identifying compounds with notable inhibitory effects (Corbo et al., 2016).

Antitumor Evaluation

  • Research by Tomorowicz et al. (2020) on novel benzothiazole sulfonamides showed significant cytotoxic activity against various cancer cell lines, highlighting their potential in cancer therapy (Tomorowicz et al., 2020).

Cytotoxicity Evaluation

  • Eshghi et al. (2019) synthesized benzothiazole derivatives and evaluated their cytotoxicity against multiple cell lines, indicating potential applications in cancer research (Eshghi et al., 2019).

Protoporphyrinogen Oxidase Inhibitors

  • A 2011 study by Jiang et al. focused on the synthesis of novel benzothiazole derivatives as protoporphyrinogen oxidase inhibitors, which are significant in the development of herbicides (Jiang et al., 2011).

Antimicrobial Activity

  • Amnerkar et al. (2015) synthesized benzothiazole derivatives and tested them for antibacterial, antifungal, and anthelmintic activities, indicating a wide spectrum of antimicrobial properties (Amnerkar et al., 2015).

Properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-4-25-20-13-8-16(2)15-21(20)30-23(25)24-22(27)18-9-11-19(12-10-18)31(28,29)26-14-6-5-7-17(26)3/h8-13,15,17H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUHVRNKXJMSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.